molecular formula C12H17ClN2 B12226527 2-(2,7-dimethyl-1{H}-indol-3-yl)ethanamine

2-(2,7-dimethyl-1{H}-indol-3-yl)ethanamine

Cat. No.: B12226527
M. Wt: 224.73 g/mol
InChI Key: QXDMFOJZYNZETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,7-dimethyl-1{H}-indol-3-yl)ethanamine is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by the presence of two methyl groups at the 2 and 7 positions of the indole ring, and an ethanamine group at the 3 position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,7-dimethyl-1{H}-indol-3-yl)ethanamine typically involves the reaction of 2,7-dimethylindole with ethylamine. One common method involves the use of a Friedel-Crafts alkylation reaction, where 2,7-dimethylindole is reacted with ethylamine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,7-dimethyl-1{H}-indol-3-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and pharmacological properties .

Scientific Research Applications

2-(2,7-dimethyl-1{H}-indol-3-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential role in modulating biological pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,7-dimethyl-1{H}-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2 and 7 methyl groups in 2-(2,7-dimethyl-1{H}-indol-3-yl)ethanamine imparts unique chemical and biological properties, making it distinct from other indole derivatives. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

2-(2,7-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C12H16N2.ClH/c1-8-4-3-5-11-10(6-7-13)9(2)14-12(8)11;/h3-5,14H,6-7,13H2,1-2H3;1H

InChI Key

QXDMFOJZYNZETA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.